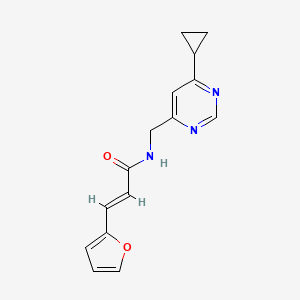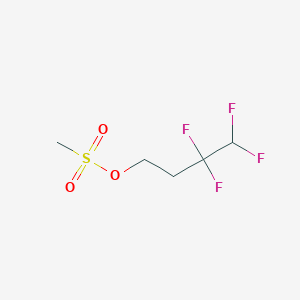
3,3,4,4-Tetrafluorobutyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetrafluorobutyl methanesulfonate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a strong odor. This compound is known for its unique properties that make it useful in various applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of 3,3,4,4-Tetrafluorobutyl methanesulfonate involves the formation of a covalent bond with the hydroxyl group of the target molecule. This reaction leads to the formation of a sulfonate ester, which is stable under various conditions. The sulfonate ester can then undergo various reactions such as nucleophilic substitution, elimination, and oxidation.
Biochemical and Physiological Effects:
3,3,4,4-Tetrafluorobutyl methanesulfonate has no known biochemical or physiological effects. It is a stable compound that does not react with biological molecules. However, it should be handled with care as it is a strong irritant and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
3,3,4,4-Tetrafluorobutyl methanesulfonate is a useful reagent for the synthesis of various compounds. It is stable under various conditions and can be used in a wide range of reactions. However, it should be handled with care as it is a strong irritant and can cause skin and eye irritation. It should also be stored in a cool and dry place to prevent degradation.
Orientations Futures
There are many future directions for the use of 3,3,4,4-Tetrafluorobutyl methanesulfonate in scientific research. One possible direction is the synthesis of fluorinated drugs and pharmaceuticals. Fluorinated compounds have unique properties that make them useful in drug discovery and development. Another possible direction is the synthesis of fluorinated materials such as polymers and surfactants. Fluorinated materials have unique properties that make them useful in various applications such as coatings, adhesives, and lubricants. Finally, 3,3,4,4-Tetrafluorobutyl methanesulfonate can be used in the synthesis of fluorinated biomolecules such as peptides and proteins. Fluorinated biomolecules have unique properties that make them useful in various applications such as imaging and diagnostics.
Conclusion:
In conclusion, 3,3,4,4-Tetrafluorobutyl methanesulfonate is a useful reagent for the synthesis of various compounds. It is stable under various conditions and can be used in a wide range of reactions. It has no known biochemical or physiological effects but should be handled with care as it is a strong irritant. There are many future directions for the use of 3,3,4,4-Tetrafluorobutyl methanesulfonate in scientific research, including the synthesis of fluorinated drugs, materials, and biomolecules.
Méthodes De Synthèse
The synthesis of 3,3,4,4-Tetrafluorobutyl methanesulfonate involves the reaction of 3,3,4,4-Tetrafluorobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using various techniques such as distillation, recrystallization, and column chromatography.
Applications De Recherche Scientifique
3,3,4,4-Tetrafluorobutyl methanesulfonate is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the preparation of fluorinated alcohols, ethers, and esters. It is also used in the synthesis of fluorinated polymers and surfactants. This compound is known for its unique properties that make it useful in various applications in the field of chemistry and biology.
Propriétés
IUPAC Name |
3,3,4,4-tetrafluorobutyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O3S/c1-13(10,11)12-3-2-5(8,9)4(6)7/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMHIVSBOQRZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorobenzyl {5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2806913.png)
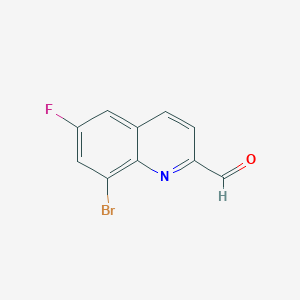
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2806915.png)
![1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2806918.png)

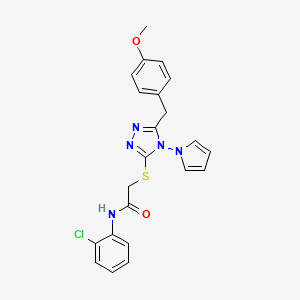

![2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2806929.png)
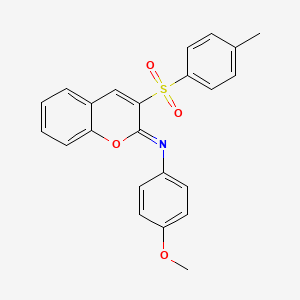
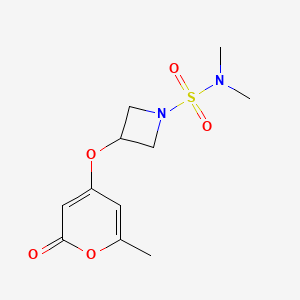
![2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2806933.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2806934.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2806935.png)
